1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride
Description
1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride (CAS: 98959-90-1) is a chiral amine derivative featuring a para-methylsulfonyl-substituted phenyl ring attached to an ethanamine backbone, with a hydrochloride salt improving solubility. It serves as a critical intermediate in pharmaceutical synthesis, particularly for compounds targeting enzymes or receptors where the methylsulfonyl group enhances binding affinity and metabolic stability . Its enantiomeric form, (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride (CAS: 1212202-62-4), is also documented, highlighting the importance of stereochemistry in biological activity .
Synthesis involves multi-step processes, including oxidation of methylthio precursors and coupling reactions with cysteamine hydrochloride, followed by purification via flash chromatography . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-7(10)8-3-5-9(6-4-8)13(2,11)12;/h3-7H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAECXGZNWPVNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98959-90-1 | |
| Record name | Benzenemethanamine, α-methyl-4-(methylsulfonyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98959-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting from 4-Methylthiophenyl Derivatives
One common approach is to start from 4-methylthiophenyl compounds, which are then oxidized to the methylsulfonyl group.
Example: 4-methylthioacetophenone is synthesized by reacting sulfide anisole with acetyl chloride in dichloromethane at 0-20°C, followed by workup and recrystallization to obtain the intermediate (4-methylthio)acetophenone.
Oxidation of the methylthio group to methylsulfonyl is achieved using oxidizing agents such as hydrogen peroxide or organic peroxides, although some processes avoid these due to safety concerns.
Use of (4-Methylsulfonyl)phenyl Acetic Acid or Salts
(4-Methylsulfonyl)phenyl acetic acid or its alkaline salts (e.g., lithium or sodium salts) serve as key intermediates for further functionalization.
These intermediates can be prepared by oxidation of corresponding sulfides or by direct sulfonylation reactions.
Conversion to Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, typically concentrated HCl or 32% aqueous HCl, adjusting the pH to acidic range (pH 0-3).
The salt precipitates upon cooling and is isolated by filtration and drying under vacuum at 50-90°C.
Process Optimization and Yields
| Step | Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Grignard addition | tert-butylmagnesium chloride, simultaneous addition with ester | THF | 40-70°C (65°C preferred) | 30-120 min (60 min typical) | 78-88 | Controlled by HPLC, avoids tungsten catalysts |
| Oxidation of sulfide to sulfone | H2O2 or organic peroxides (some methods avoid) | Various | Ambient to moderate heat | Variable | High | Avoid explosive peroxides where possible |
| Reductive amination | NH4Cl, NH4OH in MeOH | Methanol | 50°C | ~72 h | Moderate to high | Purification by chromatography |
| Salt formation | Addition of HCl | Water or organic solvents | Room temp to 50°C | 15 min to hours | Quantitative | pH adjusted to 0-3 |
Advantages and Innovations
Avoidance of hazardous tungsten-based catalysts and cyanides enhances safety and environmental profile.
Use of commercially available intermediates registered in EINECS reduces regulatory hurdles.
One-pot procedures combining multiple steps reduce reaction time and waste.
High molar yields (up to 90%) and high purity products are achievable with controlled reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride serves as a building block for the synthesis of more complex molecules. It is particularly valuable in synthetic organic chemistry where it can undergo various reactions such as nucleophilic substitutions and coupling reactions. These reactions are essential for creating novel compounds with potential applications in drug development and material science.
Biology
This compound is being investigated for its potential biological activities and interactions with biomolecules. Preliminary studies indicate that it may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. The biological activity of this compound is largely attributed to its ability to modulate receptor activity, particularly those involved in pain perception and neuroprotection .
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic properties . It is being studied as a potential precursor for drug development targeting various diseases, including cancer and neurodegenerative disorders. Its ability to inhibit specific molecular targets could lead to the development of new therapeutic agents .
Industry
Beyond academic research, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the development of liquid laser dyes and other optoelectronic materials.
Case Study 1: Neurological Applications
A study investigating the interactions of this compound with neurotransmitter systems demonstrated its potential as an analgesic agent. The compound was found to modulate pain responses in animal models through its action on sigma receptors, highlighting its promise for developing new pain management therapies .
Case Study 2: Antineoplastic Properties
Research has also focused on the antineoplastic properties of this compound. In vitro studies have indicated that it may enhance the efficacy of existing chemotherapeutic agents by targeting specific cancer cell pathways. This suggests a dual role as both a therapeutic agent and an adjuvant in cancer treatment protocols .
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The methylsulfonyl group (–SO₂CH₃) distinguishes the target compound from analogues with differing substituents:
Implications: The methylsulfonyl group’s strong electron-withdrawing nature and polarity enhance solubility and receptor interactions compared to methoxy or trifluoromethyl groups.
Amine Chain Length and Position
Variations in the amine chain length and substituent positioning influence molecular interactions:
Implications : The ethanamine chain in the target compound provides optimal spacing for interactions, whereas methanamine derivatives may lack necessary bulk. Positional changes (e.g., sulfonyl on the chain vs. ring) alter pharmacophore geometry .
Stereochemical Variations
Enantiomers exhibit distinct biological profiles:
| Compound Name | CAS | Stereochemistry | Key Differences | Evidence |
|---|---|---|---|---|
| (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine HCl | 1212202-62-4 | S-enantiomer | – Potential differences in receptor binding and metabolic pathways. |
Implications : Chiral purity (e.g., 95–98% for enantiomers in ) is critical for therapeutic applications, as enantiomers may differ in efficacy or toxicity .
Sulfur Oxidation State
Sulfur’s oxidation state impacts reactivity and stability:
Implications : The sulfonyl group’s high oxidation state confers stability and polarity, whereas sulfanyl analogues may require stabilization strategies .
Biological Activity
1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride, also known as a methylsulfonyl-substituted phenethylamine, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of 235.73 g/mol. Its synthesis typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with an appropriate amine under reductive amination conditions, often utilizing reducing agents like sodium borohydride or lithium aluminum hydride for optimal yields.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It has been shown to modulate the activity of various kinases, including calmodulin-dependent kinases (CaMKs), which play critical roles in cellular signaling pathways. For instance, studies have indicated that this compound can inhibit CaMK1D, potentially offering therapeutic avenues for conditions such as obesity and autoimmune diseases .
Antimicrobial Properties
Research has demonstrated that derivatives of 1-[4-(Methylsulfonyl)phenyl]ethanamine exhibit significant antimicrobial activity. In particular, certain derivatives have shown efficacy against Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli, with growth inhibition rates reaching up to 97.76% for specific compounds .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of this compound. For example, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vivo models have shown that derivatives can significantly reduce edema and other markers of inflammation .
Toxicity and Safety Profile
The safety profile of this compound has been assessed through cytotoxicity studies on human cell lines. The results indicate that many active derivatives possess a favorable safety margin, exhibiting low cytotoxicity at therapeutic concentrations .
Case Studies and Experimental Data
- Inhibition of Calmodulin-dependent Kinases : In a study focused on structure-activity relationships (SAR), modifications to the primary amide and amine regions led to compounds with enhanced potency against CaMK1D. The findings suggest that bulky substituents in these regions improve selectivity and binding affinity .
- Antimicrobial Activity : A series of synthesized derivatives were tested against various bacterial strains. Compounds showed moderate to high antibacterial activity, particularly against MRSA and other resistant strains, with notable growth inhibition percentages detailed in Table 1.
| Compound | Growth Inhibition (%) | Target Bacteria |
|---|---|---|
| 7g | 97.76 | MRSA |
| 7c | 66.69 | A. baumannii |
| 7e | 43.64 | E. coli |
- Anti-inflammatory Efficacy : In animal models, compounds derived from this base structure demonstrated significant reductions in edema thickness compared to controls (Table 2).
| Treatment | Edema Thickness (mm) ± SEM | % Edema Inhibition |
|---|---|---|
| Control | 2.624 ± 0.255 | - |
| Indomethacin | 0.075 ± 0.007 | 96.6 |
| Compound 7a | 0.250 ± 0.021 | 88.7 |
Q & A
What are the optimal synthetic routes for 1-[4-(Methylsulfonyl)phenyl]ethanamine hydrochloride, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution of 4-(methylsulfonyl)phenyl halides with ethanamine derivatives, followed by hydrochloride salt formation. Key steps include:
- Sulfonylation : Reacting 4-bromophenylmethane with methanesulfonyl chloride under basic conditions (e.g., triethylamine) to form the methylsulfonyl intermediate .
- Amine coupling : Substituting the bromide with ethanamine via SN2 mechanism in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to achieve ≥98% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) .
How can researchers resolve discrepancies in reported solubility data for this compound?
Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, and measurement techniques. To standardize:
- Gravimetric analysis : Saturate solvents (e.g., water, DMSO, ethanol) at 25°C, filter, and evaporate to quantify dissolved mass .
- HPLC quantification : Prepare serial dilutions and compare peak areas against a calibration curve .
- Document conditions : Report pH, temperature, and agitation time to enable replication .
What advanced spectroscopic techniques are critical for characterizing structural isomers or impurities?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₉H₁₄ClNO₂S) and detect trace impurities .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., methylsulfonyl and ethanamine protons) .
- X-ray crystallography : Resolve stereochemical ambiguities if crystalline forms are obtainable .
How should researchers design stability studies under physiological conditions?
Methodological Answer:
- Accelerated degradation : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light/thermal stability : Expose to UV light (254 nm) or 40–60°C for 48 hours. Use TLC to detect photolytic byproducts .
- Storage recommendations : Store at -20°C in airtight, light-resistant containers to extend shelf life ≥5 years .
What strategies mitigate batch-to-batch variability in biological activity assays?
Methodological Answer:
- Standardize synthesis : Use controlled reaction times and reagent stoichiometry to minimize structural deviations .
- Validate batches : Test each batch in a reference assay (e.g., receptor binding using radioligand displacement) .
- Statistical normalization : Include internal controls (e.g., known agonists/antagonists) to calibrate inter-assay variability .
How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonyl-sensitive receptors (e.g., cyclooxygenase-2) .
- MD simulations : Simulate 100-ns trajectories in explicit solvent to assess binding stability and conformational changes .
- SAR analysis : Modify substituents (e.g., methylsulfonyl position) and calculate binding free energy (ΔG) to optimize affinity .
What analytical methods quantify trace heavy metals in synthesized batches?
Methodological Answer:
- ICP-MS : Detect ppm-level contaminants (e.g., Pd, Ni from catalysts) with a detection limit <0.1 ppb .
- Chelation-based assays : Use colorimetric reagents (e.g., dithizone) for rapid screening of metal ions .
How do researchers address conflicting reports on the compound’s metabolic stability?
Methodological Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP enzyme profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
- Cross-validate species differences : Compare rodent vs. human hepatocyte data to reconcile interspecies variability .
What protocols ensure safe handling of the hydrochloride salt in aqueous solutions?
Methodological Answer:
- pH adjustment : Maintain solutions at pH 4–6 to prevent HCl vapor release. Use buffered systems (e.g., citrate-phosphate) .
- PPE requirements : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Neutralization : Treat spills with sodium bicarbonate before disposal .
How can researchers optimize yield in scale-up synthesis without compromising purity?
Methodological Answer:
- Continuous flow chemistry : Improve heat/mass transfer for sulfonylation and amine coupling steps .
- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .
- Design of experiments (DoE) : Vary parameters (temperature, solvent ratio) to identify optimal conditions .
What methodologies identify degradation products under oxidative stress?
Methodological Answer:
- Forced oxidation : Treat with H₂O₂ (3% v/v) and analyze via LC-HRMS to detect sulfone/sulfoxide derivatives .
- Stability-indicating assays : Validate HPLC methods to resolve parent compound from degradants .
How should dose-response studies be designed for in vivo neuropharmacological applications?
Methodological Answer:
- Acute toxicity screening : Conduct OECD 425-compliant tests in rodents to establish LD50 .
- Behavioral assays : Use Morris water maze or open-field tests to assess cognitive effects at 1–10 mg/kg doses .
- PK/PD modeling : Measure plasma concentrations via LC-MS and correlate with efficacy endpoints .
What techniques validate the absence of genotoxic impurities?
Methodological Answer:
- Ames test : Screen for mutagenicity in Salmonella strains TA98/TA100 .
- Comet assay : Detect DNA strand breaks in human lymphocytes exposed to the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
